molecular formula C12H9N3O B8716754 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one

1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B8716754
M. Wt: 211.22 g/mol
InChI Key: LQAKRSXPUIKTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts significant chemical and biological properties to these compounds .

Chemical Reactions Analysis

1-Phenyl-2H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-Phenyl-2H-pyrazolo[3,4-b]pyridin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to these kinases, the compound can disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

1-Phenyl-2H-pyrazolo[3,4-b]pyridin-3-one can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C12H9N3O/c16-12-10-7-4-8-13-11(10)15(14-12)9-5-2-1-3-6-9/h1-8H,(H,14,16)

InChI Key

LQAKRSXPUIKTEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2

Origin of Product

United States

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